molecular formula C17H14O4 B2424367 (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 36685-42-4

(Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2424367
CAS RN: 36685-42-4
M. Wt: 282.295
InChI Key: LNLRZAXYLVIPKL-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The chemical structure of benzofuran derivatives is composed of fused benzene and furan rings . The exact molecular structure of “(Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one” would require more specific information or a detailed analysis.


Physical And Chemical Properties Analysis

The compound is a scarlet red powder . More specific physical and chemical properties would require detailed analysis.

Scientific Research Applications

PET Probe Design for PIM1 Enzyme Imaging

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative, was designed and synthesized as a PET probe for imaging of the enzyme PIM1, a kinase involved in cancer and other diseases. This compound shows potent inhibition of PIM1 and was synthesized with high radiochemical yield and specific activity (Gao, Wang, Miller, & Zheng, 2013).

Vibrational and Electronic Spectroscopy Studies

Research on a similar compound, (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, involved analyzing its vibrational and electronic properties using experimental techniques and density functional theory. The study provided insights into the fundamental modes and UV-Visible spectrum, contributing to the understanding of benzofuran derivatives' electronic properties (Veeraiah et al., 2012).

Antifungal and Antimicrobial Properties

Compounds structurally related to (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one were identified in the marine endophytic fungus Nigrospora sp. These compounds demonstrated moderate antitumor and antimicrobial activity, highlighting the potential of benzofuran derivatives in bioactive compound discovery (Xia et al., 2011).

Antioxidant Effects

A new benzofuran compound isolated from the heartwood of Dalbergia latifolia exhibited moderate antioxidant effects, showcasing the potential of benzofuran derivatives in oxidative stress-related applications (Liu et al., 2019).

Binding Affinity for Estrogen Receptor

A study on arylobenzofurans isolated from Onobrychis ebenoides, which have structural similarities to (Z)-6-methoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, revealed their affinity for the estrogen receptor. This points to potential applications in hormone-related research and therapy (Halabalaki et al., 2000).

properties

IUPAC Name

(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)9-16-17(18)14-8-7-13(20-2)10-15(14)21-16/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLRZAXYLVIPKL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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